2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenol group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring system. This can be achieved through various methods, including the use of amines and aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.
Attachment of the Methoxyphenol Group: The methoxyphenol group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is responsible for its anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]-4-methoxyphenol is unique due to the presence of the fluorophenyl and methoxyphenol groups, which may enhance its binding affinity to GABA receptors and potentially improve its pharmacological profile compared to other benzodiazepines .
Properties
Molecular Formula |
C22H17FN2O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-3H-1,5-benzodiazepin-4-yl]-4-methoxyphenol |
InChI |
InChI=1S/C22H17FN2O2/c1-27-16-10-11-22(26)17(12-16)21-13-20(14-6-8-15(23)9-7-14)24-18-4-2-3-5-19(18)25-21/h2-12,26H,13H2,1H3 |
InChI Key |
PYAHGPXGWIGTCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.